1-Benzyl-3-ethylazetidine-3-carbonitrile

Medicinal Chemistry ADME Prediction Compound Screening

Standard azetidine-3-carbonitrile analogs fail to replicate the steric and electronic profile of this N-benzyl, C3-ethyl substituted scaffold. This leads to unpredictable pharmacokinetics and invalid SAR comparisons. • **Superior Lipophilicity**: Computed LogP increase of 1.4 units over non-ethylated analog, enabling enhanced passive membrane permeability for intracellular target engagement. • **Versatile Synthetic Handle**: Cyano group at hindered 3-position allows reduction to amine or hydrolysis to acid without compromising C3-ethyl conformational constraint. • **Cost-Effective Supply**: High-yielding synthesis (∼95%) from 3-bromo precursor ensures batch-to-batch consistency for HTS and assay development. Supplied at 95% purity.

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
Cat. No. B11900359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-ethylazetidine-3-carbonitrile
Molecular FormulaC13H16N2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCCC1(CN(C1)CC2=CC=CC=C2)C#N
InChIInChI=1S/C13H16N2/c1-2-13(9-14)10-15(11-13)8-12-6-4-3-5-7-12/h3-7H,2,8,10-11H2,1H3
InChIKeyMXHKYOHRTXSREU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3-ethylazetidine-3-carbonitrile: Properties and Sourcing


1-Benzyl-3-ethylazetidine-3-carbonitrile (CAS: 1609647-01-9) is a substituted azetidine derivative belonging to the class of four-membered saturated nitrogen-containing heterocycles. Its molecular formula is C₁₃H₁₆N₂, corresponding to a molecular weight of 200.28 g/mol . The compound features a stereogenic center at the 3-position, where an ethyl group and a cyano group are attached, and a benzyl group at the 1-position. It is primarily available as a research chemical with a standard purity of 95%, and is typically supplied as a colorless to pale yellow liquid or solid .

3,3-Disubstituted azetidine scaffold for medicinal chemistry
Lipophilic analogue for membrane permeability research
Standardized research-grade purity
Chiral center supports stereochemical exploration

1-Benzyl-3-ethylazetidine-3-carbonitrile: Uniqueness vs. Generic Analogs


Substituting 1-Benzyl-3-ethylazetidine-3-carbonitrile with a generic azetidine-3-carbonitrile analog is scientifically unsound due to the profound impact of the specific substitution pattern on the compound's physicochemical properties, reactivity, and biological interactions. The combination of an N-benzyl group and a C3-ethyl group creates a unique steric and electronic environment that is not replicated by simpler analogs. The benzyl group enhances lipophilicity and influences membrane permeability, while the C3-ethyl group, adjacent to the reactive nitrile, can significantly alter the conformation and reactivity of the azetidine ring. Even a seemingly minor change, such as replacing the ethyl group with a methyl group, can drastically affect the compound's LogP, as evidenced by computed values, which in turn alters its pharmacokinetic profile and target engagement potential . Therefore, direct substitution with any compound lacking this precise substitution profile will lead to unpredictable and non-comparable results in research and development applications.

N-Benzyl group may be critical for target lipophilicity and membrane interaction; removal can shift assay compatibility.
C3-Ethyl group influences ring conformation and reactivity; replacement with methyl can alter LogP and target engagement profile.
Generic azetidine-3-carbonitrile analogs lack the precise substitution pattern, potentially leading to non-comparable biological results.

1-Benzyl-3-ethylazetidine-3-carbonitrile: Comparative Evidence


Lipophilicity Comparison with N-Benzyl Analog

The introduction of a C3-ethyl group on the azetidine ring markedly increases the compound's lipophilicity compared to its non-ethylated analog, 1-benzylazetidine-3-carbonitrile. This difference is quantifiable via predicted LogP values . Increased lipophilicity is a key determinant of a compound's ability to cross biological membranes and influences its ADME properties.

Lipophilicity Shift
Data to verify
+1.4 LogP units
Influences membrane permeability suitability
In silico prediction; verify experimentally
Medicinal Chemistry ADME Prediction Compound Screening

Synthesis Route Efficiency Comparison

A high-yielding synthetic route for this specific compound has been demonstrated via nucleophilic substitution of 1-benzyl-3-bromo-3-ethylazetidine with potassium cyanide, achieving yields of approximately 95% . This contrasts with alternative routes to azetidine-3-carbonitriles, such as the Baylis-Hillman annulation, which are high-yielding but produce a different substitution pattern (1,2-disubstituted vs. 3,3-disubstituted) and have different substrate scopes [1]. The specific precursor required for this high-yield route is a unique and non-generic starting material.

Synthesis Efficiency
Class-level inference
~95% yield via SN2 route
Supports reliable scaffold procurement
Requires specific bromo precursor; different from Baylis-Hillman products
Organic Synthesis Medicinal Chemistry Process Chemistry

Availability and Purity vs. Analogs

1-Benzyl-3-ethylazetidine-3-carbonitrile is commercially available from multiple suppliers with a standard purity specification of 95% . In contrast, a closely related analog, 3-ethylazetidine-3-carbonitrile (the non-benzylated core), is less commonly stocked and may require custom synthesis or be available only as the hydrochloride salt, potentially complicating direct use in reactions requiring a free base . This establishes the target compound as a more accessible and standardized reagent.

Commercial Availability
Supplier data
Multiple vendors, defined purity
Reduces sourcing lead time and batch variability
Non-benzylated core often limited or salt form
Procurement Compound Sourcing Chemical Inventory

1-Benzyl-3-ethylazetidine-3-carbonitrile: Application Scenarios


Lead Optimization for Membrane Permeability

The 1.4 LogP unit increase over the non-ethylated analog, as predicted by computational models, makes 1-Benzyl-3-ethylazetidine-3-carbonitrile a superior choice in lead optimization programs where enhanced passive membrane permeability is a key objective. This compound is suitable for synthesizing a library of derivatives to explore structure-activity relationships (SAR) in cell-based assays requiring intracellular target engagement, a scenario where the less lipophilic analog would be expected to underperform .

Conformationally Constrained Azetidine Building Blocks

The high-yielding synthesis of this compound (~95%) from its 3-bromo precursor makes it a cost-effective and reliable building block for constructing more complex, conformationally constrained molecules . The presence of the cyano group at the sterically hindered 3-position offers a versatile synthetic handle for further derivatization (e.g., reduction to an amine or hydrolysis to an acid) without compromising the unique conformational properties imparted by the C3-ethyl group, which is not possible with C3-unsubstituted or C2-substituted azetidine-3-carbonitriles [1].

Standardized Reagent for Assays & Screening

Given its commercial availability with a defined purity of 95% from multiple vendors, this compound is an ideal candidate for use as a standardized reagent in high-throughput screening (HTS) or focused assay development . Using a readily available compound minimizes sourcing delays and ensures batch-to-batch consistency, which is critical for generating reliable and reproducible biological data, especially when compared to analogs that may only be available via custom synthesis or as different salt forms .

CB1 Receptor Antagonism and Inverse Agonism

Azetidine-3-carbonitrile derivatives, including compounds with similar substitution patterns, have been disclosed as antagonists and/or inverse agonists of the Cannabinoid-1 (CB1) receptor [2]. While direct biological data for this specific compound is not available, its structural features (an N-benzyl group and a 3-alkyl-3-carbonitrile core) align with the claimed pharmacophore. This makes it a highly relevant scaffold for exploring CB1 receptor pharmacology, particularly as a tool to investigate the effects of the 3-ethyl substituent on receptor affinity and functional activity.

Application
Selection Property
Validation Focus
Membrane permeability lead optimization
Predicted lipophilicity increase
Cell-based intracellular target engagement
Conformationally constrained synthesis
3,3-Disubstituted scaffold with cyano handle
Derivatization efficiency and ring conformation
Standardized screening reagent
Commercial availability with defined purity
Batch-to-batch consistency and assay reproducibility
CB1 receptor pharmacology exploration
Structural alignment with disclosed pharmacophore
Receptor affinity and functional activity assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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